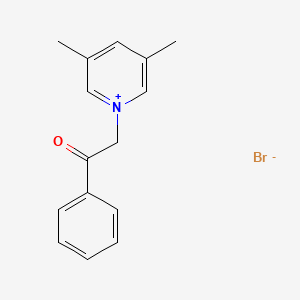
3,5-dimethyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-1-(2-oxo-2-phenylethyl)pyridinium bromide, also known as DOPB, is a synthetic compound that has been widely used in scientific research. This compound is a quaternary ammonium salt and has a molecular weight of 344.27 g/mol. DOPB has been found to have various biochemical and physiological effects, making it a useful tool for studying different biological processes.
作用機序
The mechanism of action of 3,5-dimethyl-1-(2-oxo-2-phenylethyl)pyridinium bromide is based on its ability to bind to specific molecules and ions in biological systems. This compound has a pyridinium ring that can interact with negatively charged molecules, such as phospholipids and nucleic acids, through electrostatic interactions. This compound also has a phenylethyl group that can interact with hydrophobic regions of proteins and membranes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the specific biological system being studied. For example, this compound has been shown to inhibit the activity of the plasma membrane dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This compound has also been shown to modulate the activity of different enzymes, such as protein kinase C and calcium-dependent proteases.
実験室実験の利点と制限
One of the main advantages of using 3,5-dimethyl-1-(2-oxo-2-phenylethyl)pyridinium bromide in lab experiments is its high sensitivity and selectivity for specific ions and molecules. This compound can be used to detect and measure the concentration of different analytes in real-time, making it a useful tool for studying dynamic biological processes. However, one of the limitations of using this compound is its potential toxicity and interference with biological systems. This compound can interact with different proteins and membranes, leading to changes in their structure and function.
将来の方向性
There are several future directions for using 3,5-dimethyl-1-(2-oxo-2-phenylethyl)pyridinium bromide in scientific research. One potential application is in the development of new fluorescent probes for detecting and measuring different ions and molecules in biological systems. This compound can be modified to have different binding properties and fluorescence properties, making it a versatile tool for studying different biological processes. Another potential direction is in the development of new drugs and therapies that target specific biological pathways and enzymes that are modulated by this compound. By understanding the mechanism of action of this compound, researchers can develop new drugs that target specific enzymes and signaling pathways, leading to new treatments for various diseases and disorders.
合成法
3,5-dimethyl-1-(2-oxo-2-phenylethyl)pyridinium bromide can be synthesized through a multistep process involving the reaction of 2-acetylpyridine with benzaldehyde, followed by the reaction with methyl iodide and then with sodium bromide. The final product is obtained through recrystallization from ethanol.
科学的研究の応用
3,5-dimethyl-1-(2-oxo-2-phenylethyl)pyridinium bromide has been extensively used in scientific research as a fluorescent probe for detecting and measuring the concentration of different ions and molecules in biological systems. It has been used to study the transport of neurotransmitters, such as dopamine and norepinephrine, across cell membranes. This compound has also been used to investigate the role of calcium in the activation of different enzymes and signaling pathways.
特性
IUPAC Name |
2-(3,5-dimethylpyridin-1-ium-1-yl)-1-phenylethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16NO.BrH/c1-12-8-13(2)10-16(9-12)11-15(17)14-6-4-3-5-7-14;/h3-10H,11H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJZILAEKCWUFI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[N+](=C1)CC(=O)C2=CC=CC=C2)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198025 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B4939903.png)
![4,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4939906.png)
![5-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4939908.png)
![ethyl 5-acetyl-4-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4939914.png)
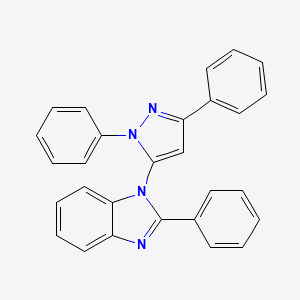
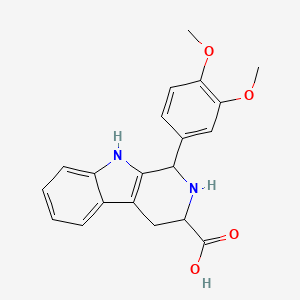
![ethyl 3-[4-bromo-5-(4-morpholinyl)-2-furyl]-2-cyanoacrylate](/img/structure/B4939938.png)

![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4939950.png)
![4,4'-[(3,3'-dimethyl-4,4'-biphenyldiyl)bis(nitrilomethylylidene)]bis(2-methoxyphenol)](/img/structure/B4939951.png)
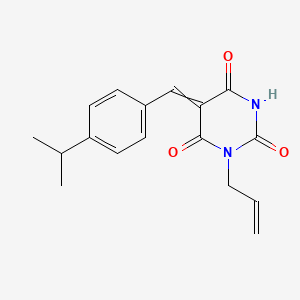
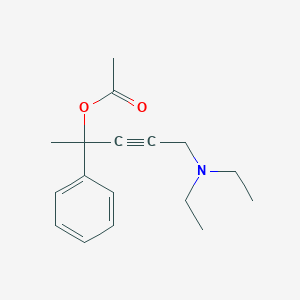
![4-[2-fluoro-4-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine](/img/structure/B4939979.png)
